molecular formula C9H13ClN2O2 B2476071 methyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate CAS No. 1856102-33-4

methyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate

Cat. No.: B2476071
CAS No.: 1856102-33-4
M. Wt: 216.67
InChI Key: RIPWFCUAXDUTSW-UHFFFAOYSA-N
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Description

Methyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes a sec-butyl group, a chlorine atom, and a carboxylate ester group attached to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate typically involves the formation of the pyrazole ring followed by the introduction of the substituents. One common method involves the reaction of a β-diketone with hydrazine to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Methyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, leading to various biological effects. The chlorine atom and sec-butyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-ethyl-4-chloro-1H-pyrazole-5-carboxylate
  • Methyl 1-sec-butyl-4-bromo-1H-pyrazole-5-carboxylate
  • Methyl 1-sec-butyl-4-chloro-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-butan-2-yl-4-chloropyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2/c1-4-6(2)12-8(9(13)14-3)7(10)5-11-12/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPWFCUAXDUTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(C=N1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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